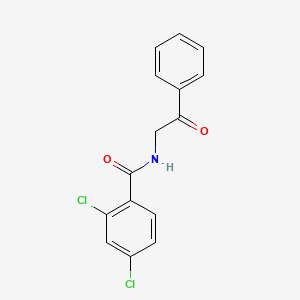
1-cyclopentyl-4-(2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine is a compound of interest within the realm of organic chemistry due to its potential applications in medicinal chemistry and materials science. Its synthesis and functionalization have been explored in various studies to understand its reactivity and potential applications better.
Synthesis Analysis
The synthesis of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine and related compounds typically involves the reaction of 2-nitrobenzyl chloride and piperazine, followed by further functionalization. For instance, Keypour et al. (2017) synthesized a new diamine by reacting 2-nitrobenzylchloride and piperazine, which was then used to prepare Mn(II) and Zn(II) macrocyclic Schiff-base complexes (Keypour et al., 2017). Similarly, Neagoie and Krchňák (2012) described a piperazine amide linker for cyclative cleavage from solid support, showcasing a method for the traceless synthesis of dihydroquinoxalinones (Neagoie & Krchňák, 2012).
Molecular Structure Analysis
The molecular structure of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine derivatives has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. Vinaya et al. (2008) performed a detailed crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative, providing insights into the conformational preferences and intermolecular interactions (Vinaya et al., 2008).
Chemical Reactions and Properties
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These compounds have been utilized in the synthesis of macrocyclic ligands, indicating their reactivity towards forming complex structures with metal ions, as shown by McMurry et al. (1992), who described the synthesis of bifunctional tetraaza macrocycles (McMurry et al., 1992).
将来の方向性
The future directions for the study of “1-cyclopentyl-4-(2-nitrobenzyl)piperazine” could include investigating its potential biological activity, given that many piperazine derivatives are biologically active . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.
特性
IUPAC Name |
1-cyclopentyl-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-8-4-1-5-14(16)13-17-9-11-18(12-10-17)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEMXMWSFCCUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5638200.png)

![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)

![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)
![1-methyl-4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5638253.png)
![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)
![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)

![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)
![7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5638290.png)